molecular formula C12H17N3O2S B2884830 (1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane CAS No. 2310140-54-4

(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane

Cat. No. B2884830
CAS RN: 2310140-54-4
M. Wt: 267.35
InChI Key: IJSGQRVGPUGDRV-UHFFFAOYSA-N
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Description

The compound is a bicyclic structure with a pyrazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic system, which consists of two fused rings: a pyrazole ring and a cyclohexene ring. The pyrazole ring contains a sulfonyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonyl group might increase the compound’s polarity and affect its solubility in different solvents .

Scientific Research Applications

Catalysis and Synthesis

Compounds with azabicyclo[3.2.1]octane frameworks, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), have been employed as efficient catalysts in the synthesis of various organic compounds. DABCO, for example, has catalyzed the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction, showcasing its role in facilitating reactions under environmentally friendly conditions with good yields (Tahmassebi, Bryson, & Binz, 2011).

Photochemical Reactions

The photoreduction and photolysis of azabicyclo and pyrazoline derivatives have been explored to understand their behavior under different experimental conditions. These studies have contributed to a deeper understanding of the reaction mechanisms and potential applications in photochemical syntheses (Quast & Jakobi, 1991).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific information, it’s hard to predict the safety and hazards of this compound .

properties

IUPAC Name

3-methylidene-8-(1-methylpyrazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-9-5-10-3-4-11(6-9)15(10)18(16,17)12-7-13-14(2)8-12/h7-8,10-11H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSGQRVGPUGDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

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